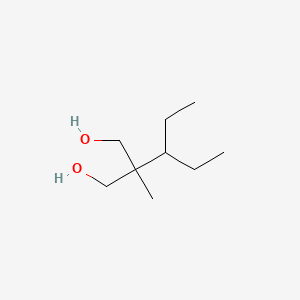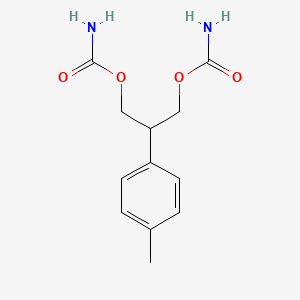
1,1-Dichloro-1-(1,1-dichloroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-1-(1,1-dichloroethoxy)ethane is a chlorinated hydrocarbon. It is a colorless, oily liquid with a chloroform-like odor. This compound is not easily soluble in water but is miscible with most organic solvents. It is primarily used as a feedstock in chemical synthesis and has various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-(1,1-dichloroethoxy)ethane can be synthesized through the reaction of ethylene with chlorine in the presence of a catalyst such as iron(III) chloride. The reaction proceeds as follows: [ \text{H}_2\text{C=CH}_2 + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{CH}_2\text{Cl} ] This reaction is exothermic and typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves the chlorination of ethylene in a continuous process. The reaction is conducted in a reactor where ethylene and chlorine gases are introduced, and the product is separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-1-(1,1-dichloroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated acetic acids.
Reduction: Reduction reactions can convert it to less chlorinated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH₃) are commonly employed.
Major Products
Oxidation: Chlorinated acetic acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Various chlorinated derivatives.
Scientific Research Applications
1,1-Dichloro-1-(1,1-dichloroethoxy)ethane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving chlorinated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of high-vacuum resistant rubber and as a degreaser
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-(1,1-dichloroethoxy)ethane involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity. The compound’s chlorinated nature allows it to form reactive intermediates that can bind to proteins and DNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloroethane: A chlorinated hydrocarbon with similar properties but different applications.
1,2-Dichloroethane: Used primarily in the production of vinyl chloride.
1,1-Dichloro-1-fluoroethane: A haloalkane used as a solvent and foam blowing agent .
Uniqueness
1,1-Dichloro-1-(1,1-dichloroethoxy)ethane is unique due to its specific chlorinated structure, which imparts distinct chemical reactivity and industrial applications. Its ability to undergo various chemical reactions and its use in multiple fields make it a versatile compound .
Properties
CAS No. |
30998-52-8 |
|---|---|
Molecular Formula |
C4H6Cl4O |
Molecular Weight |
211.9 g/mol |
IUPAC Name |
1,1-dichloro-1-(1,1-dichloroethoxy)ethane |
InChI |
InChI=1S/C4H6Cl4O/c1-3(5,6)9-4(2,7)8/h1-2H3 |
InChI Key |
LFAIZLYTSTYJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(C)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


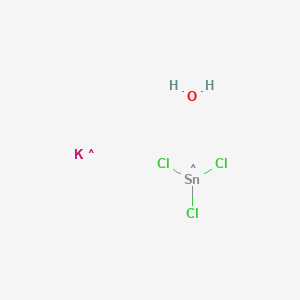

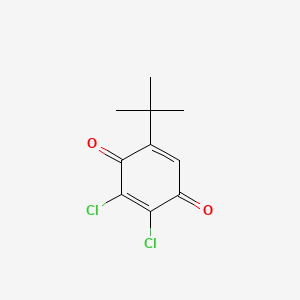
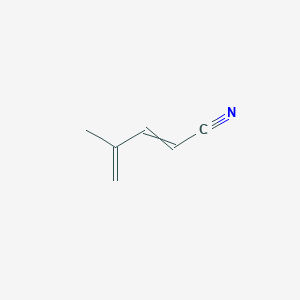


![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
